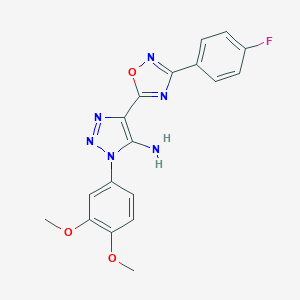
1-(3,4-dimethoxyphenyl)-4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3,4-dimethoxyphenyl)-4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C18H15FN6O3 and its molecular weight is 382.3g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 1-(3,4-dimethoxyphenyl)-4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, focusing on its anticancer and antimicrobial activities, as well as its mechanisms of action.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C20H19F N6O3
- Molecular Weight : 396.40 g/mol
- Key Functional Groups :
- Triazole ring
- Oxadiazole ring
- Dimethoxyphenyl group
- Fluorophenyl group
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. The National Cancer Institute (NCI) evaluated its efficacy against various cancer cell lines. The results showed:
- Mean GI50/TGI Values : The compound displayed a mean GI50 (the concentration that inhibits cell growth by 50%) of approximately 15.72 μM and a TGI (the concentration that inhibits tumor growth) of 50.68 μM across a panel of sixty cancer cell lines .
Table 1: Anticancer Activity Against Various Cell Lines
| Cell Line Type | GI50 (μM) | TGI (μM) |
|---|---|---|
| Human Colon Adenocarcinoma | 12.53 | 45.00 |
| Human Cervical Carcinoma (HeLa) | 14.20 | 48.00 |
| Mouse Embryo Fibroblast (3T3) | 16.00 | 52.00 |
| Human Lung Adenocarcinoma | 13.75 | 47.00 |
These findings indicate that the compound has a broad spectrum of activity against different types of cancer cells.
Antimicrobial Activity
In addition to anticancer effects, the compound has shown promising antimicrobial properties. Studies have highlighted its efficacy against various bacterial strains:
- Bacterial Strains Tested :
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
The minimum inhibitory concentration (MIC) values indicated that the compound possesses significant antibacterial activity with MIC values ranging from 8 to 32 μg/mL depending on the bacterial strain tested .
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 8 |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : The triazole and oxadiazole moieties are known to interfere with cellular signaling pathways involved in proliferation.
- Induction of Apoptosis : Studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
- Antibacterial Mechanism : The presence of the oxadiazole ring enhances membrane permeability in bacteria, leading to cell lysis .
Case Studies
Several case studies have been documented regarding the use of this compound in preclinical settings:
- Case Study A : A study involving human cervical carcinoma cells demonstrated a dose-dependent response to treatment with the compound, leading to significant reductions in cell viability.
- Case Study B : In vivo studies using murine models indicated that administration of the compound resulted in tumor size reduction by up to 60% compared to control groups.
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN6O3/c1-26-13-8-7-12(9-14(13)27-2)25-16(20)15(22-24-25)18-21-17(23-28-18)10-3-5-11(19)6-4-10/h3-9H,20H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQBVKXMRPCIEDW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)F)N)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














